2-Methoxy-2-methylbutane-1-sulfonamide 2-Methoxy-2-methylbutane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17648735
InChI: InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
SMILES:
Molecular Formula: C6H15NO3S
Molecular Weight: 181.26 g/mol

2-Methoxy-2-methylbutane-1-sulfonamide

CAS No.:

Cat. No.: VC17648735

Molecular Formula: C6H15NO3S

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2-methylbutane-1-sulfonamide -

Specification

Molecular Formula C6H15NO3S
Molecular Weight 181.26 g/mol
IUPAC Name 2-methoxy-2-methylbutane-1-sulfonamide
Standard InChI InChI=1S/C6H15NO3S/c1-4-6(2,10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Standard InChI Key KBNDZKDIFCOHKZ-UHFFFAOYSA-N
Canonical SMILES CCC(C)(CS(=O)(=O)N)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The molecule adopts a tetrahedral geometry around the sulfur atom, with bond angles consistent with sulfonamide derivatives. Key structural parameters include:

  • S–N bond length: 1.63 Å (typical for sulfonamides) .

  • S–O bond lengths: 1.43–1.45 Å .

  • Dihedral angles: The methoxy group introduces steric hindrance, resulting in a dihedral angle of 112° between the sulfonamide and methoxy groups .

Table 1: Molecular Identifiers of 2-Methoxy-2-methylbutane-1-sulfonamide

PropertyValueSource
Molecular FormulaC6H15NO3S\text{C}_6\text{H}_{15}\text{NO}_3\text{S}PubChem
Molecular Weight181.26 g/molPubChem
InChIKeyKBNDZKDIFCOHKZ-UHFFFAOYSA-NPubChem
SMILESCCC(C)(CS(=O)(=O)N)OCPubChem

Spectroscopic Features

  • NMR: The 1H^1\text{H}-NMR spectrum shows a singlet at δ 3.25 ppm for the methoxy group and a broad peak at δ 6.8 ppm for the sulfonamide N–H protons .

  • IR: Strong absorptions at 1160 cm1^{-1} (S=O asymmetric stretch) and 931 cm1^{-1} (S–N stretch) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 2-methoxy-2-methylbutane-1-sulfonyl chloride and ammonia:

RSO2Cl+2NH3RSO2NH2+NH4Cl\text{RSO}_2\text{Cl} + 2\text{NH}_3 \rightarrow \text{RSO}_2\text{NH}_2 + \text{NH}_4\text{Cl}

Reaction conditions include anhydrous tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis .

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield (typically >85%) and purity. Post-synthesis purification involves recrystallization from methanol, yielding >99% pure product .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point142–145°CDSC
Solubility in Water12.8 mg/mL (25°C)OECD 105
LogP (Octanol-Water)1.24Computational

The compound’s moderate lipophilicity (LogP=1.24\text{LogP} = 1.24) suggests balanced permeability across biological membranes, making it a candidate for drug development .

Computational and Theoretical Studies

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at sulfonamide oxygen atoms, favoring hydrogen-bond interactions .

ParameterValueSource
Acute Oral Toxicity (LD50)>2000 mg/kg (rat)EPA
Skin IrritationNon-irritantOECD 404

Handling requires PPE (gloves, goggles) due to potential dust inhalation risks. Storage recommendations include airtight containers at 4°C .

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